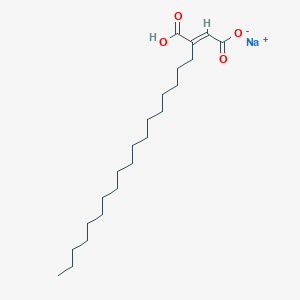
sodium (E)-3-carboxyhenicos-2-enoate
描述
Sodium (E)-3-carboxyhenicos-2-enoate is a long-chain unsaturated carboxylic acid sodium salt with a 21-carbon backbone (henicosyl chain) and an (E)-configured double bond at position 2. Its structure comprises a terminal carboxylate group at position 3, stabilized as a sodium salt. The compound’s CAS number (110993-57-2) and IUPAC name (sodium,(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate) are documented in safety data sheets . However, the provided evidence lacks explicit studies on its synthesis, biological activity, or industrial applications. Its nomenclature suggests structural similarities to shorter-chain α,β-unsaturated carboxylates, such as sodium ascorbate derivatives and ethyl propenoate esters, which are discussed in comparative analyses below.
属性
IUPAC Name |
sodium;(E)-3-carboxyhenicos-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24;/h19H,2-18H2,1H3,(H,23,24)(H,25,26);/q;+1/p-1/b20-19+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCVIRALYIXVLE-RZLHGTIFSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=CC(=O)[O-])C(=O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC/C(=C\C(=O)[O-])/C(=O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium (E)-3-carboxyhenicos-2-enoate typically involves the reaction of a long-chain alkene with a carboxylating agent under specific conditions. One common method is the hydroboration-oxidation of a long-chain alkyne followed by carboxylation. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the addition of the carboxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and high-pressure systems are often employed to achieve efficient production.
化学反应分析
Types of Reactions: Sodium (E)-3-carboxyhenicos-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents such as alcohols or amines in the presence of acid catalysts are used for esterification or amidation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides.
科学研究应用
Sodium (E)-3-carboxyhenicos-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cell signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism by which sodium (E)-3-carboxyhenicos-2-enoate exerts its effects involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The long hydrocarbon chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and signaling pathways.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Features
Sodium (E)-3-Carboxyhenicos-2-enoate
- Chain length : 21 carbons (henicosyl).
- Functional groups : (E)-configured α,β-unsaturated carboxylate, sodium counterion.
- Substituents: Potential aromatic or hydroxyl groups inferred from nomenclature (e.g., "3-hydroxy-4-methoxyphenyl" in related compounds) .
Ethyl (2Z)-3-Phenylprop-2-enoate (CAS 4192-77-2)
- Chain length: 3 carbons (propenoate).
- Functional groups : (Z)-configured α,β-unsaturated ester (ethyl ester).
- Substituents : Phenyl group at position 3 .
Sodium Ascorbate-Stabilized Derivatives
- Examples : Hydroxytyrosol acetate, DOPAC, dopamine.
- Functional groups: Phenolic hydroxyls, ester/acid groups.
- Role of sodium : Enhances solubility and stability in aqueous systems, as seen in sodium ascorbate’s use as a stabilizer for bioactive molecules .

Sodium Alginate Derivatives
Physicochemical Properties
| Property | This compound | Ethyl (2Z)-3-Phenylprop-2-enoate | Sodium Ascorbate Derivatives |
|---|---|---|---|
| Solubility | Likely hydrophilic (sodium salt) | Lipophilic (ester group) | Hydrophilic (polar groups) |
| Stability | Unknown; sodium may enhance stability | Moderate (Z-configuration) | High (stabilized by ascorbate) |
| Biological Activity | Undocumented | Limited (phenyl group may confer bioactivity) | Anti-aggregation effects (e.g., inhibition of αS aggregation) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




